(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can further modify the compound, potentially converting it into secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Medicine
In medicine, this compound may be explored for its pharmacological properties, including its potential as a precursor for drug development targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding to these targets, influencing biological pathways and eliciting desired effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound, differing in the spatial arrangement of atoms around the chiral center.
1-(2,5-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.
1-(2,5-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group instead of two.
Uniqueness
(1S)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring enantioselectivity and specific molecular interactions.
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |
InChI Key |
IAGOZPYHBADOEH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](CN)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CN)N |
Origin of Product |
United States |
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